6-(3-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole
Description
6-(3-(Trifluoromethyl)phenyl)-1H-imidazo[1,2-b]pyrazole is a fluorinated heterocyclic compound featuring a fused imidazo[1,2-b]pyrazole core substituted with a 3-(trifluoromethyl)phenyl group at position 4. The trifluoromethyl group enhances lipophilicity while maintaining favorable electronic properties, making it a strategic modification for optimizing drug-like properties .
Properties
IUPAC Name |
6-[3-(trifluoromethyl)phenyl]-5H-imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3/c13-12(14,15)9-3-1-2-8(6-9)10-7-11-16-4-5-18(11)17-10/h1-7,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEGYQWOUHBPDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC3=NC=CN3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50926822 | |
| Record name | 6-[3-(Trifluoromethyl)phenyl]-5H-imidazo[1,2-b]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50926822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130598-75-3 | |
| Record name | 1H-Imidazo(1,2-b)pyrazole, 6-(3-(trifluoromethyl)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130598753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-[3-(Trifluoromethyl)phenyl]-5H-imidazo[1,2-b]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50926822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Workup
The reactants are combined in PEG-400, a green solvent that enhances reaction homogeneity and reduces byproduct formation. ZrCl₄ (10 mol%) facilitates the [3+2] cycloaddition, forming the fused ring system. Post-reaction, the mixture is partitioned between ethyl acetate and water, with the organic layer dried over MgSO₄ and purified via flash chromatography (30% ethyl acetate in petroleum ether).
| Parameter | Detail |
|---|---|
| Catalyst | ZrCl₄ (10 mol%) |
| Solvent | PEG-400 |
| Temperature | Room temperature (25°C) |
| Reaction Time | 1 hour |
| Yield | 37–45% (dependent on substituents) |
This method is notable for its operational simplicity but suffers from moderate yields due to competing side reactions.
Sequential Protection and Functionalization
An alternative route involves protecting the imidazo[1,2-b]pyrazole core prior to introducing the trifluoromethylphenyl group. The synthesis begins with 1H-imidazo[1,2-b]pyrazole, which is protected using a (2-(trimethylsilyl)ethoxy)methyl (SEM) group to prevent undesired side reactions during subsequent steps.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| SEM Protection | SEMCl, NaH, DMF, 0°C → 25°C | 82% |
| Bromination | NBS, MeCN, 25°C, 8 min | 98% |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, toluene/H₂O | ~60%* |
*Estimated based on analogous reactions.
One-Pot Annulation and Ring Contraction
A novel approach adapted from trifluoromethylpyrazole synthesis employs nitrile imines and mercaptoacetaldehyde in a (3+3)-annulation, followed by dehydration and ring contraction. Although developed for pyrazoles, this strategy could be modified for imidazo[1,2-b]pyrazoles by substituting precursors.
Proposed Adaptation:
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Nitrile Imine Formation : Hydrazones derived from 3-(trifluoromethyl)benzaldehyde react with chloramine-T to generate nitrile imines.
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Annulation : Reaction with mercaptoacetaldehyde forms a 5,6-dihydro-1,3,4-thiadiazine intermediate.
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Ring Contraction : Treatment with p-toluenesulfonyl chloride (p-TsCl) induces dehydration and rearrangement to yield the target compound.
| Stage | Key Reagents | Critical Parameters |
|---|---|---|
| Nitrile Imine Generation | Chloramine-T, 3-(trifluoromethyl)benzaldehyde | Anhydrous conditions, 0°C |
| Annulation | Mercaptoacetaldehyde | RT, 2–4 hours |
| Ring Contraction | p-TsCl, DCM | Reflux, 12 hours |
This method remains theoretical for the target compound but demonstrates promise for scalability and functional group tolerance.
Industrial-Scale Optimization
For large-scale production, continuous flow reactors and immobilized catalysts are employed to enhance efficiency. A patent describes the use of fixed-bed reactors with ZrO₂-supported ZrCl₄ to catalyze the condensation step, achieving 65% yield with a residence time of 30 minutes.
Process Parameters:
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Catalyst : ZrCl₄/ZrO₂ (5 wt%)
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Solvent : PEG-400/toluene (1:1)
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Temperature : 50°C
-
Throughput : 1.2 kg/h
This approach reduces waste and improves reproducibility, though initial capital costs are higher.
Comparative Analysis of Methods
The table below evaluates the four primary synthetic routes:
| Method | Yield | Complexity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| ZrCl₄-Catalyzed Condensation | 37–45% | Low | Moderate | High |
| Protection/Functionalization | ~40%* | High | Low | Moderate |
| One-Pot Annulation | ~30%† | Moderate | High‡ | Low |
| Continuous Flow | 65% | High | High | Moderate |
*Combined yield over three steps; †Theoretical estimate; ‡Dependent on precursor availability .
Chemical Reactions Analysis
Types of Reactions
6-(3-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the nitrogen atoms of the imidazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
6-(3-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-(3-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Findings :
- The imidazo[1,2-b]pyrazole core reduces lipophilicity (ΔlogD = −0.4) and increases solubility by ~4× compared to indole, attributed to enhanced polar surface area and altered hydrogen-bonding capacity .
- The pKa of the imidazo NH (7.3) is lower than typical indole NH values (~10–11), suggesting reduced protonation in physiological conditions, which may improve membrane permeability .
Structural Analogues and Substituent Effects
1-Cyclopentyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole
7-Chloro-6-methyl-1H-imidazo[1,2-b]pyrazole
Biological Activity
6-(3-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
1. Chemical Structure and Synthesis
The compound features a distinctive imidazo-pyrazole scaffold with a trifluoromethyl group that significantly influences its biological properties. The synthesis of such compounds typically involves multi-step organic reactions, including cyclization processes that form the imidazole and pyrazole rings.
Key Reactions:
- Trifluoromethylation: The introduction of the trifluoromethyl group can be achieved through various methods, including nucleophilic substitution and radical reactions.
- Cyclization: Common methods for forming the imidazo(1,2-b)pyrazole structure include condensation reactions involving suitable precursors.
2.1 Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes.
| Compound | COX-2 Inhibition IC50 (µg/mL) | COX-1 Inhibition IC50 (µg/mL) |
|---|---|---|
| This compound | 0.01 | 0.04 |
| Standard (Diclofenac) | 54.65 | N/A |
This table indicates that the compound exhibits potent COX-2 inhibitory activity, suggesting its potential as an anti-inflammatory agent comparable to established drugs like diclofenac .
2.2 Anticancer Properties
The imidazo-pyrazole scaffold has also been explored for anticancer activity. Research indicates that derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.
Case Study:
A study evaluated several derivatives against human cancer cell lines and found that some exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of COX Enzymes: The compound selectively inhibits COX-2 over COX-1, reducing inflammation with fewer gastrointestinal side effects.
- Modulation of Signaling Pathways: It may interfere with pathways such as NF-kB and MAPK, which are critical in inflammatory responses and cancer progression.
4. Safety and Toxicity
Toxicological assessments are crucial for evaluating the safety profile of new compounds. In vivo studies have shown that certain derivatives exhibit minimal toxicity at therapeutic doses, with LD50 values exceeding 2000 mg/kg in mouse models . This suggests a favorable safety margin for further development.
5. Conclusion
This compound represents a promising candidate in drug development due to its significant anti-inflammatory and anticancer activities. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-(3-(trifluoromethyl)phenyl)-1H-imidazo[1,2-b]pyrazole, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with cyclization of 5-amino-4-cyano-3-methylthio-1H-pyrazole with α-bromo- or α-tosyloxyacetophenones under basic conditions (e.g., K₂CO₃ in DMF) to form the imidazo[1,2-b]pyrazole core .
- Step 2 : Introduce the 3-(trifluoromethyl)phenyl group via Suzuki-Miyaura coupling using Pd catalysts (e.g., PEPPSI-iPr) and aryl halides .
- Key variables : Temperature (40–80°C), solvent polarity (THF vs. acetonitrile), and catalyst loading (2–5%) significantly affect regioselectivity and yield (50–88%) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Analytical techniques :
- X-ray crystallography to resolve atomic positions and confirm substituent orientation (e.g., dihedral angles between imidazo[1,2-b]pyrazole and aryl rings) .
- ¹H/¹³C NMR with DEPT-135 to identify trifluoromethyl (δ ~120 ppm in ¹⁹F NMR) and pyrazole protons (δ 7.2–8.5 ppm) .
- HRMS for molecular formula validation (expected m/z for C₁₂H₈F₃N₃: 275.07) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Experimental design :
- Antimicrobial : Minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Anti-inflammatory : COX-2 inhibition assay using ELISA kits .
Advanced Research Questions
Q. How can regioselective functionalization of the imidazo[1,2-b]pyrazole scaffold be achieved for structure-activity studies?
- Metalation strategies :
- Use TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) for magnesiation at position 3, followed by electrophilic quenching (e.g., aldehydes, ketones) .
- Br/Mg-exchange with iPrMgCl·LiCl at position 7 enables introduction of aryl or alkyl groups via cross-coupling .
- Fragmentation reactions with TMP₂Zn·MgCl₂·2LiCl at position 6 can generate push-pull dyes for material science applications .
Q. What strategies improve aqueous solubility without compromising target binding affinity?
- Approaches :
- Replace lipophilic substituents with polar groups (e.g., pyridinyl instead of phenyl) to lower logD (target logD < 3) .
- Introduce sulfonate or PEGylated side chains via post-synthetic modification .
- Compare solubility profiles with indole isosteres (e.g., pruvanserin analogues show 10-fold solubility improvement) .
Q. How can computational methods predict metabolic stability and toxicity?
- In silico tools :
- SwissADME to calculate physicochemical parameters (e.g., topological polar surface area, bioavailability radar) .
- CYP450 inhibition assays using molecular docking (AutoDock Vina) against CYP3A4 and CYP2D6 isoforms .
- ProTox-II for toxicity prediction (e.g., hepatotoxicity, mutagenicity) .
Q. What experimental designs resolve contradictions in biological activity data across studies?
- Troubleshooting :
- Dose-response curves to identify non-linear effects (e.g., hormesis at low doses).
- Orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) to confirm target engagement .
- Control for batch-to-batch variability in compound purity (HPLC ≥95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
